molecular formula C13H14N2O3 B6207058 6-tert-butyl-3-nitroquinolin-4-ol CAS No. 2742660-64-4

6-tert-butyl-3-nitroquinolin-4-ol

Cat. No.: B6207058
CAS No.: 2742660-64-4
M. Wt: 246.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-3-nitroquinolin-4-ol is a chemical compound that belongs to the class of nitroquinolines. This compound exhibits promising properties for various applications in scientific experiments. It has a molecular formula of C13H14N2O3 and a molecular weight of 246.3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-nitroquinolin-4-ol typically involves the nitration of quinoline derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Aminoquinoline derivatives: Formed through the reduction of the nitro group.

    Quinoline N-oxide derivatives: Formed through the oxidation of the compound.

    Substituted quinoline derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

6-tert-butyl-3-nitroquinolin-4-ol has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-nitroquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit similar biological activities.

    8-Hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.

    2-Hydroxyquinoline: Known for its use in the synthesis of various heterocyclic compounds.

Uniqueness

6-tert-butyl-3-nitroquinolin-4-ol is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-tert-butyl-3-nitroquinolin-4-ol can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrobenzaldehyde", "tert-butylamine", "acetic anhydride", "sodium acetate", "4-chloroquinoline" ], "Reaction": [ "Step 1: Synthesis of 2-tert-butyl-4-nitrophenol by reacting 2-nitrobenzaldehyde with tert-butylamine in the presence of acetic anhydride and sodium acetate.", "Step 2: Synthesis of 4-chloro-6-tert-butyl-2-nitrophenol by reacting 2-tert-butyl-4-nitrophenol with 4-chloroquinoline in the presence of potassium carbonate and DMF.", "Step 3: Synthesis of 6-tert-butyl-3-nitroquinolin-4-ol by reducing 4-chloro-6-tert-butyl-2-nitrophenol with sodium dithionite in the presence of sodium hydroxide and ethanol." ] }

CAS No.

2742660-64-4

Molecular Formula

C13H14N2O3

Molecular Weight

246.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.